
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This particular compound is characterized by the presence of three ketone groups and two methyl groups attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- typically involves the oxidation of 4,4-dimethyl-1,2-dihydroanthracene. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex anthracene derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, resulting in the formation of anthracenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of higher oxidation state anthracenes.
Reduction: Formation of anthracenediols.
Substitution: Formation of halogenated, nitrated, or sulfonated anthracenes.
Wissenschaftliche Forschungsanwendungen
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Wirkmechanismus
The mechanism of action of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,8,9(4H)-Anthracenetrione, 4,4-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 2,2-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 4,4-diethyl-
Uniqueness
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
151052-05-0 |
|---|---|
Molekularformel |
C16H12O3 |
Molekulargewicht |
252.26 g/mol |
IUPAC-Name |
4,4-dimethylanthracene-1,9,10-trione |
InChI |
InChI=1S/C16H12O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-8H,1-2H3 |
InChI-Schlüssel |
MQZODPHAVCNOBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C=CC(=O)C2=C1C(=O)C3=CC=CC=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


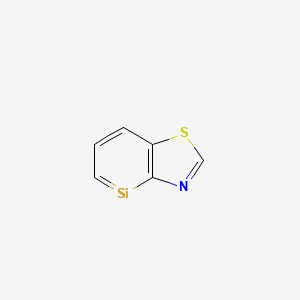
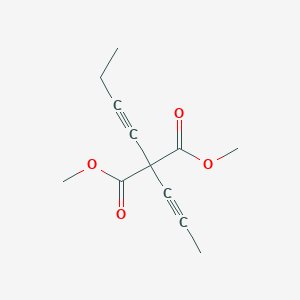
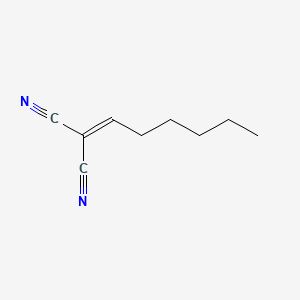
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)

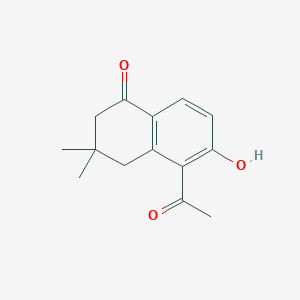


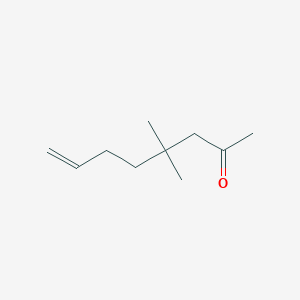

![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)

phosphane](/img/structure/B14269108.png)

